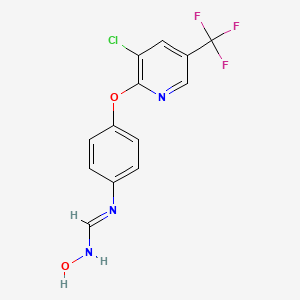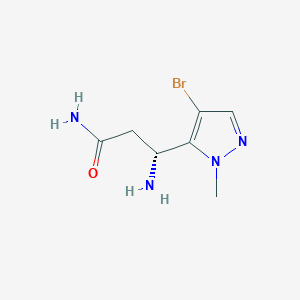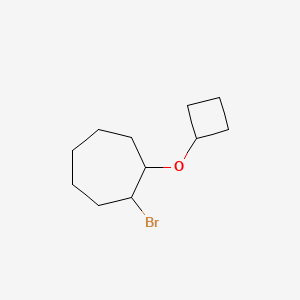
Pyridin-3-yl(m-tolyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridin-3-yl(m-tolyl)methanone is an organic compound that belongs to the class of aromatic ketones It consists of a pyridine ring attached to a methanone group, which is further connected to a methyl-substituted phenyl ring (m-tolyl)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridin-3-yl(m-tolyl)methanone typically involves the reaction of pyridine-3-carboxaldehyde with m-tolylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Formation of Grignard Reagent: m-Tolylmagnesium bromide is prepared by reacting m-bromotoluene with magnesium in anhydrous ether.
Addition to Pyridine-3-carboxaldehyde: The Grignard reagent is then added to pyridine-3-carboxaldehyde to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to the ketone using an oxidizing agent such as chromium trioxide or pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, alternative methods such as catalytic hydrogenation or enzymatic oxidation may be explored to improve the sustainability of the production process.
化学反応の分析
Types of Reactions
Pyridin-3-yl(m-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide, pyridinium chlorochromate, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Pyridin-3-yl(m-tolyl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of pyridin-3-yl(m-tolyl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Pyridin-2-yl(m-tolyl)methanone: Similar structure but with the pyridine ring attached at the 2-position.
Pyridin-4-yl(m-tolyl)methanone: Similar structure but with the pyridine ring attached at the 4-position.
Benzyl(m-tolyl)methanone: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
Pyridin-3-yl(m-tolyl)methanone is unique due to the position of the pyridine ring, which can influence its reactivity and binding properties. The presence of the nitrogen atom in the pyridine ring can also enhance its ability to participate in coordination chemistry and biological interactions.
特性
分子式 |
C13H11NO |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
(3-methylphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C13H11NO/c1-10-4-2-5-11(8-10)13(15)12-6-3-7-14-9-12/h2-9H,1H3 |
InChIキー |
AQCYLQNJIBVMOM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[(2-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13086614.png)
![6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B13086616.png)


![2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B13086625.png)




